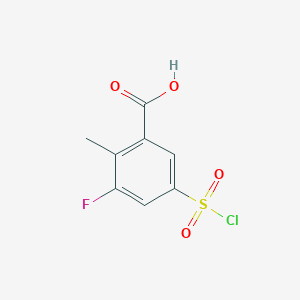

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The preparation method of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid involves chlorination reactions. One approach is using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a specific ratio (usually 1:3 to 1:6) to perform the chlorination. After the reaction, washing and extraction steps are carried out, followed by distillation to obtain the desired product. Notably, this method offers advantages such as high yield, purity, and environmental friendliness .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid, has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS). This process facilitates the creation of various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant for drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).

Carbene Complex Synthesis

The reaction of 2-chloro-derivatives of 5-methyl-1,3-thiazole, benzthiazole, and benzoxazole with iridium complexes has led to the formation of cationic carbene complexes. These complexes have potential applications in catalysis and organic synthesis. The methodology allows for the generation of various cationic carbene complexes involving metals such as iridium(III), nickel(II), palladium(II), and platinum(II), showcasing the versatility of chloro-derivatives in organometallic chemistry (P. Fraser et al., 1974).

Chlorosulfonation of Heterocycles

Chlorosulfonation, a reaction involving chlorosulfonic acid, has been applied to polynuclear heterocyclic compounds such as dibenzofuran, dibenzothiophene, and carbazole. This process yields sulfonyl chlorides, which are crucial intermediates for further chemical transformations. These derivatives have been explored for their potential as pest control agents, demonstrating the utility of chlorosulfonation in synthesizing biologically active compounds (J. Bassin et al., 1992).

Drug Carrier Development

A water-stable microporous metal-organic framework (MOF) synthesized from 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid demonstrated exceptional drug loading capacity. It showed a loading capacity of around 53.3 wt% for 5-fluorouracil, indicating its potential as a drug carrier. This MOF's high water stability and satisfactory release capability highlight the importance of incorporating functional groups like chlorosulfonyl in the design of advanced drug delivery systems (P. Bag et al., 2016).

Propiedades

IUPAC Name |

5-chlorosulfonyl-3-fluoro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(3-7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGQGJEEIQSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)